physicochemical properties of 1-(2-Bromopyridin-4-yl)-3-methylpyrrolidine-2,5-dione
physicochemical properties of 1-(2-Bromopyridin-4-yl)-3-methylpyrrolidine-2,5-dione
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Bromopyridin-4-yl)-3-methylpyrrolidine-2,5-dione
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive physicochemical profile of the novel compound, 1-(2-Bromopyridin-4-yl)-3-methylpyrrolidine-2,5-dione. As direct experimental data for this specific molecule is not yet prevalent in public literature, this document synthesizes information from its core constituent moieties—2-bromopyridine and 3-methylpyrrolidine-2,5-dione—along with data from structurally similar analogs and computational predictions. The guide is intended for researchers, scientists, and drug development professionals, offering insights into the compound's molecular structure, predicted physicochemical properties, expected spectroscopic signatures, and potential reactivity. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring a self-validating framework for future research. The pyrrolidine-2,5-dione scaffold is a well-established pharmacophore in medicinal chemistry, known for a range of biological activities including anticonvulsant and anti-inflammatory effects[1][2]. The inclusion of a 2-bromopyridine moiety introduces a versatile synthetic handle, enabling extensive functionalization through modern cross-coupling reactions, thus positioning this compound as a valuable building block for creating diverse chemical libraries[3][4][5].
Molecular Identity and Structure
The fundamental step in characterizing any chemical entity is to establish its precise molecular identity. The structural features of 1-(2-Bromopyridin-4-yl)-3-methylpyrrolidine-2,5-dione are an amalgamation of an electron-deficient aromatic heterocycle and a substituted aliphatic dicarboximide.
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IUPAC Name: 1-(2-Bromopyridin-4-yl)-3-methylpyrrolidine-2,5-dione
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Molecular Formula: C₁₀H₉BrN₂O₂
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Molecular Weight: 270.10 g/mol
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CAS Number: Not yet assigned.
Structural Diagram
Caption: 2D Structure of 1-(2-Bromopyridin-4-yl)-3-methylpyrrolidine-2,5-dione.
Predicted Physicochemical Properties
The following properties are estimated based on the analysis of the compound's constituent parts and computational modeling. These values serve as a robust baseline for initiating laboratory work.
| Property | Predicted Value / Range | Rationale / Method |
| Physical State | White to off-white crystalline solid | Based on analogs like N-phenylsuccinimide and other N-aryl imides which are typically solids at room temperature[6]. |
| Melting Point | 160 - 185 °C | N-aryl succinimides generally exhibit melting points in this range. For instance, N-(4-Bromophenyl)succinimide melts at 172°C[6]. The exact value will depend on crystal packing efficiency. |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Methanol, Ethanol; Insoluble in Water, Hexanes. | The molecule possesses both polar (dione) and non-polar (bromopyridyl) regions. It is expected to follow the "like dissolves like" principle, favoring polar aprotic solvents[7]. |
| Lipophilicity (logP) | 1.5 ± 0.5 | Computationally predicted. This value indicates moderate lipophilicity, a key parameter in assessing drug-likeness and membrane permeability. Computational tools are essential for predicting such properties for novel molecules[8][9]. |
| Acidity/Basicity (pKa) | Pyridine Nitrogen pKa: ~0.5 - 1.0 | The pKa of the conjugate acid of pyridine is ~5.2. The electron-withdrawing bromo-substituent at the 2-position significantly reduces the basicity of the pyridine nitrogen. The pKa for 2-bromopyridine's conjugate acid is 0.71[3]. |
Predicted Spectroscopic Profile
Spectroscopic analysis is critical for structural verification. The following are predicted spectral characteristics.
¹H NMR Spectroscopy
(Predicted for CDCl₃, 400 MHz)
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Pyridine Protons:
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δ 8.3-8.4 ppm (d, 1H): Proton at C6 of the pyridine ring, doublet due to coupling with H at C5.
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δ 7.4-7.5 ppm (d, 1H): Proton at C3 of the pyridine ring, doublet due to coupling with H at C5.
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δ 7.2-7.3 ppm (dd, 1H): Proton at C5 of the pyridine ring, doublet of doublets due to coupling with both H3 and H6.
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Pyrrolidine-2,5-dione Protons:
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δ 3.1-3.3 ppm (m, 1H): Methine proton at C3.
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δ 2.8-3.0 ppm (dd, 1H) & δ 2.6-2.8 ppm (dd, 1H): Diastereotopic methylene protons at C4.
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Methyl Protons:
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δ 1.3-1.4 ppm (d, 3H): Methyl protons at C3, doublet due to coupling with the C3 methine proton.
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¹³C NMR Spectroscopy
(Predicted for CDCl₃, 100 MHz)
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Carbonyl Carbons: δ 175-178 ppm (Two distinct signals for C2 and C5 carbonyls).
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Pyridine Carbons:
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δ ~150 ppm (C4, attached to imide nitrogen).
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δ ~148 ppm (C6).
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δ ~142 ppm (C2, attached to Bromine).
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δ ~125 ppm (C3).
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δ ~120 ppm (C5).
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Pyrrolidine-2,5-dione Carbons:
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δ ~35-40 ppm (C3, methine).
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δ ~30-35 ppm (C4, methylene).
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Methyl Carbon: δ ~15-20 ppm.
Mass Spectrometry
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Molecular Ion (M⁺): An intense peak should be observed at m/z ≈ 270.
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Isotopic Pattern: A characteristic M+2 peak at m/z ≈ 272 of nearly equal intensity to the M+ peak will be present, which is the definitive signature of a monobrominated compound.
Synthesis and Reactivity Insights
Proposed Synthetic Pathway
The most logical and established method for synthesizing N-aryl succinimides is through the condensation of a primary amine with the corresponding anhydride[10][11]. This involves the reaction of 4-amino-2-bromopyridine with 2-methylsuccinic anhydride, typically under thermal conditions to drive the cyclization and dehydration.
Caption: Proposed synthesis via condensation and thermal cyclization.
Chemical Reactivity Profile
The molecule's reactivity is dominated by the 2-bromopyridine moiety. The C-Br bond is an excellent site for post-synthetic modification.
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Cross-Coupling Reactions: The compound is an ideal substrate for various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (to form C-C bonds with boronic acids), Buchwald-Hartwig amination (to form C-N bonds), and Sonogashira coupling (to form C-C triple bonds)[5]. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
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Lithiation: Reaction with strong bases like butyllithium can lead to lithium-halogen exchange, forming a 2-lithiopyridine species which is a potent nucleophile[3][4].
Experimental Protocols for Property Determination
To move from predicted to empirical data, rigorous and standardized experimental protocols are essential. The following sections detail the methodologies for determining key physicochemical properties.
Protocol: Melting Point Determination (Capillary Method)
Causality: The melting point is a fundamental thermal property indicating purity. A sharp, narrow melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden this range. This protocol uses a controlled heating ramp to precisely observe the phase transition from solid to liquid.
Step-by-Step Methodology:
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Sample Preparation: Ensure the synthesized compound is crystalline and completely dry. Grind a small amount into a fine powder.
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Capillary Loading: Press the open end of a capillary tube into the powder. Tap the sealed end gently on a hard surface to pack the sample to a height of 2-3 mm[12].
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Apparatus Setup: Place the loaded capillary into the heating block of a Mel-Temp or similar apparatus[13].
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Rapid Determination (Optional): Perform a quick heating run (10-20°C/min) to find an approximate melting range. Allow the apparatus to cool.
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Accurate Determination: Set the apparatus to heat rapidly to ~20°C below the approximate melting point.
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Slow Heating: Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer[14].
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Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
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Validation: Repeat the measurement at least twice. Consistent results validate the measurement.
Caption: Workflow for accurate melting point determination.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
Causality: This method determines the thermodynamic equilibrium solubility, a critical parameter for drug formulation and ADME studies. By ensuring an excess of solid, the solvent becomes saturated, and after reaching equilibrium, the concentration of the supernatant represents the maximum solubility of the compound under the specified conditions (solvent, temperature)[7][15].
Step-by-Step Methodology:
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Preparation: Add an excess amount of the solid compound (enough so that undissolved solid is clearly visible) to a known volume of the test solvent (e.g., water, PBS, ethanol) in a sealed glass vial.
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Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached[7].
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Phase Separation: Remove the vial and allow the undissolved solid to settle. For robust separation, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Extraction: Carefully withdraw a precise volume of the clear supernatant using a pipette. To remove any remaining particulates, filter the extracted supernatant through a 0.22 µm syringe filter (e.g., PTFE for organic solvents).
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Quantification:
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Prepare a series of standard solutions of the compound with known concentrations.
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Generate a calibration curve by analyzing these standards using a suitable analytical method, typically HPLC-UV.
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Analyze the filtered supernatant sample under the same conditions.
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Determine the concentration of the compound in the supernatant by interpolating from the calibration curve.
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-
Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.
Caption: Workflow for the shake-flask solubility assay.
Protocol: Acquisition of NMR Spectra
Causality: NMR spectroscopy provides unparalleled detail about the molecular structure by probing the magnetic properties of atomic nuclei. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing a fingerprint of the molecule's connectivity[16]. For quantitative analysis, it is crucial that all nuclei fully relax back to their equilibrium state between pulses, which requires a sufficient relaxation delay[17][18].
Step-by-Step Methodology:
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Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean 5 mm NMR tube.
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Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.
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¹H NMR Acquisition:
-
Pulse Angle: Use a standard 30° or 90° pulse.
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Acquisition Time (aq): Set to 2-4 seconds.
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Relaxation Delay (d1): For routine qualitative spectra, 1-2 seconds is sufficient. For quantitative analysis, d1 should be at least 5 times the longest T₁ of any proton being integrated.
-
Number of Scans (ns): Typically 8 to 16 scans are adequate for good signal-to-noise.
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-
¹³C NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled pulse program. For quantitative work, use an inverse-gated decoupling program to suppress the Nuclear Overhauser Effect (NOE).
-
Pulse Angle: A 30-45° pulse is common to shorten the required relaxation delay.
-
Relaxation Delay (d1): Due to the long T₁ of quaternary carbons, a longer delay (5-10 seconds) is needed for more accurate integration.
-
Number of Scans (ns): A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
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-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to a known standard (e.g., residual solvent peak or TMS)[19].
Potential Applications and Significance
The pyrrolidine-2,5-dione (succinimide) core is a privileged scaffold in medicinal chemistry[1][20][21]. Derivatives have shown promise as anticonvulsants, analgesics, and anti-inflammatory agents[2][22]. The strategic placement of the 2-bromopyridine unit on this scaffold makes 1-(2-Bromopyridin-4-yl)-3-methylpyrrolidine-2,5-dione a highly valuable platform molecule. It allows for the exploration of chemical space around the succinimide core through a wide array of proven cross-coupling methodologies. This enables the systematic development of new chemical entities (NCEs) for screening against various biological targets, particularly those within the central nervous system and inflammatory pathways.
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